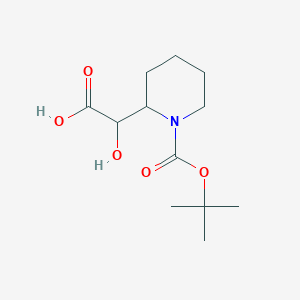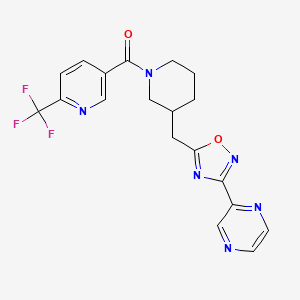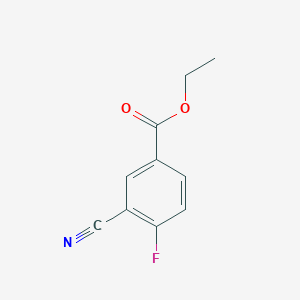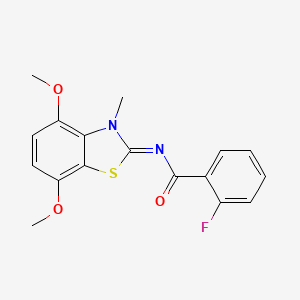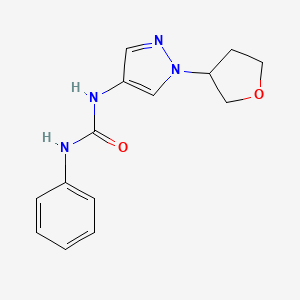
1-phenyl-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenyl-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is known to exhibit various biochemical and physiological effects, which make it an attractive candidate for use in laboratory experiments. In Additionally, we will list possible future directions for research on this compound.
Aplicaciones Científicas De Investigación
Hydrogel Formation and Material Properties
One study discusses a related compound's ability to form hydrogels in various acidic conditions, highlighting how the gel's physical properties can be tuned by altering the anion identity. This reveals potential applications in material science for creating customized hydrogels with specific rheological and morphological characteristics (Lloyd & Steed, 2011).
Catalysis in Organic Synthesis
Research has shown that phenylboronic acid, a compound with structural similarities, acts as an efficient catalyst in synthesizing tetrahydrobenzo[b]pyrans. This indicates potential applications in organic synthesis, where such catalysts can facilitate the production of complex organic compounds with high yields and minimal environmental impact (Nemouchi et al., 2012).
Inhibition of Protein Kinases
Another study explores derivatives of similar compounds as potent inhibitors of the p38α mitogen-activated protein kinase (MAPK), demonstrating the role of structural modification in enhancing biological activity. This research has implications for developing new therapeutic agents targeting specific protein kinases involved in various diseases (Getlik et al., 2012).
Synthesis and Bioactivity of Urea Derivatives
A series of 1,3-disubstituted ureas showcasing potential as inhibitors of human soluble epoxide hydrolase (sEH) were synthesized, indicating the application of such compounds in medicinal chemistry for developing new bioactive molecules (D’yachenko et al., 2019).
Cytokinin-like Activity in Plant Morphogenesis
Urea derivatives have been identified as positive regulators of cell division and differentiation in plants, with some showing cytokinin-like activity. This research suggests potential applications in agriculture and plant biotechnology for enhancing plant growth and development (Ricci & Bertoletti, 2009).
Propiedades
IUPAC Name |
1-[1-(oxolan-3-yl)pyrazol-4-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c19-14(16-11-4-2-1-3-5-11)17-12-8-15-18(9-12)13-6-7-20-10-13/h1-5,8-9,13H,6-7,10H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZOMGPOUCVMJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-fluoro-4-methoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2751702.png)
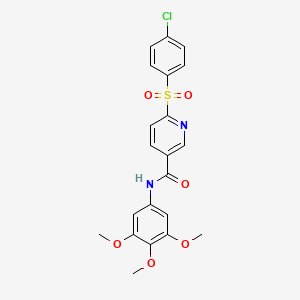
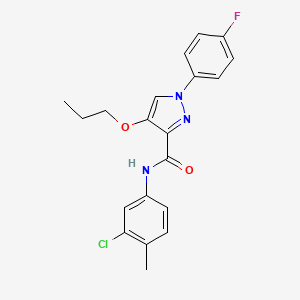
![[4-Bromophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone](/img/structure/B2751710.png)
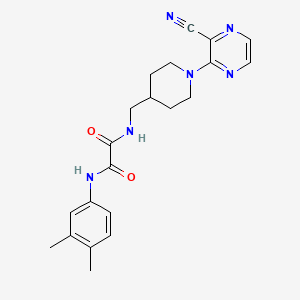

![2-Thiophen-2-yl-benzo[h]chromen-4-one](/img/structure/B2751714.png)

